molecular formula C19H17N3O3 B2685921 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one CAS No. 2034294-05-6

3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2685921
CAS No.: 2034294-05-6
M. Wt: 335.363
InChI Key: CQPSTTFGIQYYNP-UHFFFAOYSA-N
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Description

The compound “3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyrazine ring, and a chromen-2-one moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines have been synthesized using various methods . These methods often involve the use of NH-pyrazole carbonic acids as a key intermediate .

Scientific Research Applications

Synthesis Techniques and Catalysis

A significant application of compounds similar to 3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one involves their synthesis via one-pot, multi-component reactions that utilize environmentally benign catalysts. For instance, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been achieved through a one-pot three-component condensation method. This method employs starch solution as a highly efficient, homogenous catalyst, presenting advantages such as the use of a nontoxic and biodegradable catalyst, simple work-up procedure, and short reaction time (Hazeri et al., 2014). Similarly, an efficient synthesis of 2-amino-3-cyano-4H-chromenes and tetrahydrobenzo[b]pyrans has been developed using 2,2,2-trifluoroethanol as a metal-free and reusable medium, highlighting an eco-friendly approach (Khaksar et al., 2012).

Biological Activities

The compound's framework has also been explored for its potential in biological applications. Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing biologically active sulfonamide moieties has shown promising antimicrobial properties. These compounds were synthesized via versatile reactions and evaluated for their antibacterial and antifungal activities, demonstrating significant results (Darwish et al., 2014). Additionally, the synthesis of 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One derivatives has been reported, with these compounds exhibiting notable antibacterial and antioxidant activities, highlighting their potential as a new class of antibacterial compounds (Al-ayed, 2011).

Antimicrobial and Antioxidant Evaluation

Furthermore, studies have focused on the synthesis and antimicrobial evaluation of various heterocyclic compounds incorporating chromene derivatives. These studies aim to develop antimicrobial agents through the synthesis of new heterocyclic compounds that incorporate different functional groups, demonstrating a broad range of antibacterial and antifungal activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Hatzade et al., 2008).

Catalysis and Green Chemistry

In terms of catalysis and green chemistry, the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under environmentally friendly conditions has been demonstrated. This approach leverages Fe3O4@SiO2–imid–PMAn nanoparticles as catalysts, offering advantages such as operational simplicity, excellent yields, short reaction times, and the absence of tedious workup, highlighting the potential for sustainable and efficient synthesis methods (Esmaeilpour et al., 2015).

Future Directions

Given the use of similar compounds in medicinal chemistry, this compound could potentially be explored for its biological activity . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.

Properties

IUPAC Name

3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(15-9-13-3-1-2-4-17(13)25-19(15)24)21-7-8-22-14(11-21)10-16(20-22)12-5-6-12/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPSTTFGIQYYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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